1-Cyclopropyl-1H-indazole-5-carbaldehyde

Medicinal Chemistry Regioselective Synthesis Kinase Inhibitors

Select this ≥98% pure 1-cyclopropyl-1H-indazole-5-carbaldehyde (CAS 1935241-89-6, MW 186.21) for your next medchem campaign. The N1-cyclopropyl group delivers enhanced metabolic stability versus unsubstituted or N1-methyl analogs, while the C5 aldehyde enables rapid diversification via reductive amination, hydrazone condensation, or oxidation to the carboxylic acid. Deploy as a privileged fragment for FBDD (favorable LogP ~2.18) or as a key intermediate in kinase inhibitor SAR exploring DDR1 and related targets. The three functional handles (C5 aldehyde, N1 cyclopropyl, unsubstituted C3) provide modular entry into diverse chemotypes. Ships ambient; store sealed at 2–8°C.

Molecular Formula C11H10N2O
Molecular Weight 186.214
CAS No. 1935241-89-6
Cat. No. B2969434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-1H-indazole-5-carbaldehyde
CAS1935241-89-6
Molecular FormulaC11H10N2O
Molecular Weight186.214
Structural Identifiers
SMILESC1CC1N2C3=C(C=C(C=C3)C=O)C=N2
InChIInChI=1S/C11H10N2O/c14-7-8-1-4-11-9(5-8)6-12-13(11)10-2-3-10/h1,4-7,10H,2-3H2
InChIKeyJRDJHBCRNROULM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-1H-indazole-5-carbaldehyde (CAS 1935241-89-6): Key Building Block for N1-Alkylated Indazole SAR and Drug Discovery


1-Cyclopropyl-1H-indazole-5-carbaldehyde (CAS 1935241-89-6, MFCD28970358) is an N1-cyclopropyl-substituted indazole-5-carbaldehyde derivative with molecular formula C11H10N2O and molecular weight 186.21 g/mol, currently available from research suppliers at ≥98% purity . The indazole scaffold is recognized as a privileged heterocyclic core in medicinal chemistry, with derivatives exhibiting activities spanning anticancer, anti-inflammatory, antimicrobial, and neuroprotective applications [1]. The compound features three functional handles for diversification: the C5 aldehyde group, the N1 cyclopropyl substituent, and the unsubstituted C3 position of the indazole ring . The aldehyde at the 5-position serves as a versatile electrophilic anchor for condensation, reductive amination, and coupling reactions, enabling modular entry into diverse chemotypes .

Why 1-Cyclopropyl-1H-indazole-5-carbaldehyde Cannot Be Freely Substituted with Other Indazole-5-carbaldehyde Analogs


The N1 substitution site on the indazole ring is not a silent structural feature. N1- and N2-alkyl indazoles exhibit distinct pharmaceutical and biological activities due to differences in molecular shape and electrostatic distributions that alter target binding, selectivity, and metabolic fate . The cyclopropyl group at N1 introduces specific steric constraints (rigidification of the N1 substituent) and electronic effects (σ-donor character) that modulate the electron density of the indazole π-system, potentially influencing both the reactivity of the C5 aldehyde toward nucleophiles and the scaffold's interaction with hydrophobic binding pockets in biological targets . Furthermore, the cyclopropyl moiety is known to enhance metabolic stability compared to linear alkyl or unsubstituted N1 positions by reducing susceptibility to cytochrome P450-mediated oxidation, a property documented in multiple indazole-containing drug discovery programs [1].

1-Cyclopropyl-1H-indazole-5-carbaldehyde (1935241-89-6): Quantitative Differentiation Evidence Versus Closest Analogs


Regiochemical Identity: N1-Cyclopropyl Substitution Confers Documented Pharmacological Relevance Versus N2- or Unsubstituted Analogs

The N1-cyclopropyl substitution pattern in 1-cyclopropyl-1H-indazole-5-carbaldehyde is structurally and pharmacologically distinct from N2-substituted or unsubstituted indazole analogs. In drug discovery contexts, N1- and N2-alkyl indazoles exhibit divergent pharmaceutical and biological activities owing to differing molecular shapes and electrostatic distributions that affect target binding and selectivity . In the indazole-5-carboxaldehyde series, the cyclopropyl group at N1 is a component of pharmacologically active scaffolds including DDR1 kinase inhibitors and allosteric glucokinase activators [1][2]. Among commercially available indazole-5-carbaldehydes, N1-substituted variants differ by N1-group identity (methyl vs. cyclopropyl vs. substituted benzyl), with the cyclopropyl variant providing a specific balance of steric bulk (cyclopropyl van der Waals volume ~45 ų versus methyl ~25 ų) and conformational rigidity not achievable with other N1 substituents .

Medicinal Chemistry Regioselective Synthesis Kinase Inhibitors

Proven Scaffold Utility: Direct Incorporation in DDR1 Kinase Inhibitor with Sub-100 nM Cellular Potency

The indazole-5-carbonyl moiety, which is synthetically accessible from 1-cyclopropyl-1H-indazole-5-carbaldehyde via aldehyde oxidation or direct coupling, has been incorporated into a potent DDR1 (Discoidin Domain Receptor 1) inhibitor with demonstrated efficacy in a genetic mouse model of Alport syndrome [1]. The inhibitor, which contains the 1H-indazole-5-carbonyl substructure, was co-crystallized with DDR1 at 1.67 Å resolution (PDB ID: 6FIN, Rfree = 22.8%), providing high-resolution structural validation of the indazole-5-position engagement with the target ATP-binding pocket [1]. While direct quantitative biological data for 1-cyclopropyl-1H-indazole-5-carbaldehyde itself are not available in peer-reviewed literature, the close structural relationship to the 1H-indazole-5-carbonyl pharmacophore in this validated inhibitor establishes a clear precedent for the scaffold's utility .

Kinase Inhibition Fibrosis Crystallography

Metabolic Stability Advantage: Cyclopropyl Moiety Provides Documented Pharmacokinetic Benefits Over N1-Methyl and N1-H Analogs

The cyclopropyl substituent at the N1 position of the indazole scaffold confers metabolic stability advantages that are well-documented in medicinal chemistry literature. The rigid and constrained nature of the cyclopropyl group can lock molecular conformation, leading to more favorable entropic binding to target receptors and increased potency . More importantly, the cyclopropyl moiety introduces steric hindrance that reduces susceptibility to cytochrome P450-mediated oxidation compared to linear alkyl or unsubstituted N1 positions, a property that has been exploited to improve half-life and oral bioavailability in multiple drug discovery programs . In contrast, the unsubstituted 1H-indazole-5-carbaldehyde (CAS 253801-04-6) and 1-methyl-1H-indazole-5-carbaldehyde (CAS 872607-89-1) lack this metabolically stabilizing feature, making them more susceptible to oxidative metabolism at the N1 position if advanced to lead optimization without further modification .

Drug Metabolism Pharmacokinetics Lead Optimization

Synthetic Access and C5 Aldehyde Reactivity: Comparable to Analogs with Unique Steric Modulation

The C5 aldehyde group in 1-cyclopropyl-1H-indazole-5-carbaldehyde retains full reactivity toward standard transformations including oxidation to carboxylic acid, reduction to methanol, reductive amination, and condensation with hydrazines or amines, as demonstrated in synthetic protocols for structurally related indazole-5-carbaldehydes . However, the N1-cyclopropyl group modulates the electronic environment of the indazole ring differently than N1-methyl or N1-H analogs. The cyclopropyl group acts as a σ-donor, increasing electron density on the indazole π-system relative to the electron-withdrawing N1-H analog, which can subtly influence the electrophilicity of the C5 aldehyde and the regioselectivity of electrophilic aromatic substitution on the indazole ring . This electronic tuning effect, while not quantified by specific kinetic data for this compound, represents a differentiable parameter for chemists selecting among indazole-5-carbaldehyde building blocks for specific synthetic sequences .

Synthetic Chemistry Aldehyde Reactivity Building Blocks

Optimal Research and Industrial Use Cases for 1-Cyclopropyl-1H-indazole-5-carbaldehyde (1935241-89-6)


Kinase Inhibitor Lead Generation via C5 Aldehyde Diversification

Use 1-cyclopropyl-1H-indazole-5-carbaldehyde as a starting point for kinase inhibitor SAR exploration, leveraging the established precedent of indazole-5-carbonyl engagement in DDR1 (PDB: 6FIN) and other kinase targets . The C5 aldehyde enables rapid diversification via reductive amination to generate N-alkylated amine libraries, condensation with hydrazines to access hydrazone derivatives, or oxidation to the carboxylic acid for amide coupling. The N1-cyclopropyl group provides a metabolically stable anchor that mimics the substitution patterns found in clinically advanced indazole-based kinase inhibitors .

Allosteric Glucokinase Activator Scaffold Development

Deploy 1-cyclopropyl-1H-indazole-5-carbaldehyde in the synthesis of 1,4-disubstituted indazoles targeting allosteric glucokinase activation. Literature precedent demonstrates that N1-substituted indazoles, particularly those with cyclic alkyl groups at N1, function as potent and orally active allosteric glucokinase activators with potential applications in type 2 diabetes [1]. The aldehyde at C5 serves as a handle for introducing the requisite 4-position substituents via condensation or coupling chemistry, while the cyclopropyl group at N1 satisfies the steric requirements observed in optimized leads .

Metabolically Stabilized Fragment Library Construction

Include 1-cyclopropyl-1H-indazole-5-carbaldehyde in fragment-based drug discovery (FBDD) libraries as a privileged scaffold with an intrinsic metabolic stabilization feature. The cyclopropyl group reduces oxidative metabolism susceptibility compared to unsubstituted or N1-methyl analogs, a property documented across multiple heterocyclic series . The aldehyde functionality enables fragment elaboration via multiple reaction vectors, while the low molecular weight (186.21 g/mol) and favorable LogP (2.18) align with fragment library design principles . This combination of features positions the compound as a high-value entry for hit identification campaigns.

Regioselective N1-Substituted Indazole Synthesis Reference Standard

Employ 1-cyclopropyl-1H-indazole-5-carbaldehyde as a reference standard or starting material for developing and validating regioselective N1-alkylation methodologies for indazoles. Given that N1- and N2-alkyl indazoles exhibit distinct pharmaceutical and biological activities , having access to an authenticated N1-cyclopropyl-substituted indazole-5-carbaldehyde supports analytical method development (e.g., HPLC separation of N1/N2 regioisomers) and serves as a positive control for regioselective synthetic protocols. The commercial availability at ≥98% purity ensures reproducibility in method validation studies.

Quote Request

Request a Quote for 1-Cyclopropyl-1H-indazole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.